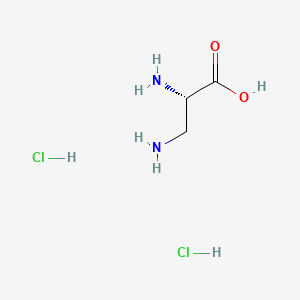

Acide 2,3-diaminopropanoïque dihydrochlorure (S)

Vue d'ensemble

Description

(S)-2,3-Diaminopropanoic acid dihydrochloride is a useful research compound. Its molecular formula is C3H10Cl2N2O2 and its molecular weight is 177.025. The purity is usually 95%.

BenchChem offers high-quality (S)-2,3-Diaminopropanoic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2,3-Diaminopropanoic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochimie: Fonction enzymatique et métabolisme

Acide 2,3-diaminopropanoïque dihydrochlorure (S): joue un rôle important en biochimie, en particulier dans la fonction enzymatique et le métabolisme. Il sert de brique de construction pour la synthèse de diverses molécules biologiquement actives. Par exemple, il peut être utilisé pour étudier les processus de décarboxylation catalysés par les enzymes, qui sont cruciaux dans le métabolisme des acides aminés {svg_1}.

Pharmacologie: Développement de médicaments et thérapeutique

En pharmacologie, Acide 2,3-diaminopropanoïque dihydrochlorure (S) est utilisé dans le développement de nouveaux agents thérapeutiques. Sa structure est précieuse pour créer des inhibiteurs enzymatiques qui peuvent être utilisés pour traiter des maladies telles que le cancer et les infections bactériennes {svg_2} {svg_3}.

Science des matériaux: Synthèse de biopolymères

Ce composé est essentiel en science des matériaux pour la synthèse de biopolymères. Il peut être incorporé dans des hydrogels et des nanomatériaux, qui ont des applications dans les dispositifs biomédicaux et le génie tissulaire en raison de leur biocompatibilité et de leur biodégradabilité {svg_4} {svg_5}.

Synthèse chimique: Développement de catalyseurs

Acide 2,3-diaminopropanoïque dihydrochlorure (S): est utilisé en synthèse chimique comme précurseur de catalyseurs qui facilitent diverses réactions chimiques. {svg_6} {svg_7}.

Agriculture: Conditionnement des sols et fertilisation

En agriculture, ce composé peut améliorer la qualité du sol et la croissance des plantes. Il est utilisé pour créer des engrais à libération lente et des conditionneurs de sol qui améliorent la rétention d'eau et l'apport d'éléments nutritifs aux cultures {svg_8} {svg_9} {svg_10}.

Sciences de l'environnement: Remédiation de la pollution

Enfin, Acide 2,3-diaminopropanoïque dihydrochlorure (S) trouve une application dans les sciences de l'environnement pour la remédiation de la pollution. Il peut faire partie de systèmes conçus pour éliminer ou neutraliser les contaminants du sol et de l'eau, contribuant ainsi à la restauration des écosystèmes {svg_11} {svg_12} {svg_13}.

Activité Biologique

(S)-2,3-Diaminopropanoic acid dihydrochloride, also known as L-2,3-diaminopropionic acid dihydrochloride, is a non-proteinogenic amino acid derivative with significant biological activity. This compound has garnered attention due to its role as a competitive inhibitor of cystathionase, an enzyme critical in the transsulfuration pathway of amino acids. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

- Chemical Formula : C₃H₈N₂O₂·2HCl

- Molecular Weight : Approximately 140.57 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water

Inhibition of Cystathionase

(S)-2,3-Diaminopropanoic acid dihydrochloride acts primarily as a competitive inhibitor of cystathionase. This inhibition affects the metabolism of sulfur-containing amino acids, which can have implications in metabolic disorders. Kinetic studies have quantitatively analyzed its inhibition effects, providing insights into its mechanism of action and potential therapeutic roles in conditions related to sulfur metabolism.

Neurotoxicity and Related Compounds

This compound is structurally related to neurotoxic amino acids such as β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP), which is produced from L-2,3-diaminopropionic acid. Research indicates that while (S)-2,3-diaminopropanoic acid dihydrochloride itself may not exhibit neurotoxicity, its derivatives can lead to neurotoxic effects when present in certain concentrations, particularly in the context of dietary intake from specific legumes like Lathyrus sativus .

Synthesis Methods

The synthesis of (S)-2,3-diaminopropanoic acid dihydrochloride can be achieved through various methods:

- Reductive Amination : Utilizing d-serine aldehyde derivatives with primary amines.

- Chemical Modification : Conversion of protected intermediates through selective oxidation and methylation processes .

Case Studies and Research Findings

- Kinetic Studies on Cystathionase Inhibition :

-

Comparative Analysis with Structural Analogues :

- Research comparing (S)-2,3-diaminopropanoic acid dihydrochloride with other similar compounds highlighted its unique stereochemistry and stronger inhibitory effects on cystathionase . This specificity enhances its applicability in biochemical research.

Applications

Given its biological activity, (S)-2,3-diaminopropanoic acid dihydrochloride has potential applications in:

- Metabolic Disorder Research : Understanding sulfur amino acid metabolism.

- Drug Development : As a lead compound for developing inhibitors targeting cystathionase.

- Neuropharmacology : Investigating the effects of related neurotoxic compounds derived from dietary sources.

Comparative Table of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-2,3-Diaminopropionic Acid Hydrochloride | C₃H₈N₂O₂·HCl | Naturally occurring form; used in protein synthesis |

| DL-2,3-Diaminopropionic Acid Hydrochloride | C₃H₈N₂O₂·HCl | Racemic mixture; applicable in peptide synthesis |

| 3-Amino-DL-alanine Monohydrochloride | C₃H₈N₂O₂·HCl | Commonly used in research settings |

Propriétés

IUPAC Name |

(2S)-2,3-diaminopropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEJBZICQABABM-JIZZDEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678753 | |

| Record name | 3-Amino-L-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19777-68-5 | |

| Record name | 3-Amino-L-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,3-diaminopropanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.